Bienvenue dans la boutique en ligne BenchChem!

Cefmetazole Lactone

Pharmaceutical Analysis Quality Control Regulatory Compliance

Cefmetazole Lactone (CAS 70993-70-3) is the USP-designated system suitability resolution compound mandatory for cefmetazole monograph testing. Not interchangeable with generic impurity markers—substitution invalidates specificity, breaches ICH Q3A/Q3B identification thresholds (0.10%), and prevents accurate thermal degradation quantification. Essential for ANDA/DMF submissions and commercial batch release. Procure a certified reference standard (≥90% purity) to ensure chromatographic resolution from parent cefmetazole and regulatory compliance.

Molecular Formula C13H13N3O5S2
Molecular Weight 355.383
CAS No. 70993-70-3
Cat. No. B570765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefmetazole Lactone
CAS70993-70-3
Synonyms(5aR-cis)-2-[(Cyanomethyl)thio]-N-(1,4,5a,6-tetrahydro-6-methoxy-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl)-acetamide
Molecular FormulaC13H13N3O5S2
Molecular Weight355.383
Structural Identifiers
SMILESCOC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N
InChIInChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1
InChIKeyGOWIXGITSXCYTK-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefmetazole Lactone (CAS 70993-70-3): What Scientific Procurement Teams Need to Know About This Cephamycin-Derived Impurity Standard


Cefmetazole Lactone (CAS 70993-70-3), also designated as Cefmetazole Impurity 1 or Impurity 3, is a structurally characterized degradation product and process-related impurity of the second-generation cephamycin antibiotic cefmetazole (C242850) . This compound (molecular formula C₁₃H₁₃N₃O₅S₂, MW 355.39) is not an active pharmaceutical ingredient; rather, it serves exclusively as a reference standard for analytical method development, system suitability testing, and impurity profiling in pharmaceutical quality control applications [1].

Why a Generic 'Cefmetazole Impurity' Reference Cannot Substitute for Cefmetazole Lactone in Regulated Analytical Workflows


Generic impurity standards or structurally unrelated cephalosporin degradation markers are not analytically interchangeable with Cefmetazole Lactone. The USP Cefmetazole monograph explicitly designates cefmetazole lactone as the resolution compound in system suitability testing, requiring its use for demonstrating adequate chromatographic separation from the cefmetazole parent peak [1]. Furthermore, cefmetazole lactone is a thermosensitive degradation marker that increases specifically under thermal stress conditions, while other cephamycin-related impurities (e.g., polymerized impurities, 1-methyl-5-mercaptotetrazolium) exhibit distinct formation kinetics and chromatographic behavior [2]. Substituting with an alternative reference standard would invalidate method specificity, compromise regulatory compliance with ICH Q3A/Q3B identification thresholds (0.10% for cefmetazole's 4 g daily dose), and preclude accurate quantification in stability-indicating assays [3].

Quantitative Differentiation Evidence: Cefmetazole Lactone Versus In-Class Impurities and Alternative Reference Standards


USP System Suitability Mandate: Cefmetazole Lactone as the Sole Designated Resolution Compound

The USP monograph for Cefmetazole prescribes a specific Resolution Solution prepared by heating USP Cefmetazole RS in 0.01 N sodium hydroxide at 95°C for 10 minutes, followed by dilution with Standard preparation. This solution contains cefmetazole and cefmetazole lactone, and the method requires that the resolution between the cefmetazole lactone peak and the cefmetazole peak be not less than a specified minimum value [1]. No alternative impurity (e.g., polymerized impurities, 1-methyl-5-mercaptotetrazolium, or 7-methylthio cefmetazole) is designated for this critical system suitability test. Generic cephalosporin degradation markers cannot fulfill this regulatory requirement.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Thermal Degradation Specificity: Cefmetazole Lactone as a Heat-Stress Marker Distinct from Co-Occurring Impurities

In thermal stress studies of cefmetazole sodium for injection, both cefmetazole lactone and 1-methyl-5-mercaptotetrazolium exhibit marked increases under elevated temperature conditions, while three additional unknown impurities appear after the main peak [1]. Cefmetazole lactone forms via intramolecular cyclization involving β-lactam ring opening, a distinct mechanism from the hydrolytic release of 1-methyl-5-mercaptotetrazolium from the C3 side chain. This mechanistic differentiation enables cefmetazole lactone to serve as a specific marker for thermal degradation events that involve β-lactam cleavage, separate from nucleophilic displacement pathways.

Stability Studies Degradation Pathway Analysis Forced Degradation

ICH Q3B Identification Threshold Compliance: Cefmetazole Lactone Quantification at the 0.10% Regulatory Limit

For cefmetazole sodium with a maximum daily dose of 4 g, the ICH Q3B identification threshold for unknown impurities is 0.10% [1]. In thermal degradation studies of cefmetazole sodium for injection, unknown impurity levels (including impurity 3) in generic and reference listed drug samples exceeded this 0.10% threshold, necessitating structural characterization [2]. Cefmetazole lactone, as a known impurity, serves as a critical reference for establishing relative response factors and retention time markers to ensure that unknown impurities exceeding the 0.10% threshold can be accurately quantified and identified in stability batches.

Regulatory CMC Impurity Profiling ICH Guidelines

RP-HPLC Versus HPSEC Specificity: Cefmetazole Lactone Detection in Polymerized Impurity Analysis

A 2022 comparative study evaluated HPSEC with TSK-gel G2000SWxl column versus RP-HPLC with C18 column for analysis of polymerized impurities in cefmetazole sodium [1]. The RP-HPLC method demonstrated higher column efficiency and specificity than the HPSEC method for polymerized impurity analysis. While the study focused on polymerized impurities (nine of fourteen unknown impurities characterized were polymerized), cefmetazole lactone and other non-polymeric degradation impurities were also detected and characterized via LC-IT-TOF MS in the RP-HPLC elution profile, establishing the corresponding relationship between impurities detected in both chromatographic systems.

Chromatography Method Development Impurity Separation

Primary Procurement-Driven Application Scenarios for Cefmetazole Lactone (CAS 70993-70-3)


USP-Compliant Release Testing and Method Qualification for Cefmetazole Drug Substance

Quality control laboratories performing USP monograph release testing for cefmetazole or cefmetazole sodium must prepare the Resolution Solution containing cefmetazole lactone to verify chromatographic system suitability. This requirement makes procurement of certified cefmetazole lactone reference standard mandatory for any organization seeking USP compliance, ANDA filing, or commercial batch release in regulated markets [1].

Forced Degradation Studies and Stability-Indicating Method Development

Cefmetazole lactone serves as a critical reference marker in forced degradation (thermal stress) studies for cefmetazole sodium formulations. Its formation under elevated temperature conditions distinguishes β-lactam ring-opening degradation from side-chain cleavage pathways (which generate 1-methyl-5-mercaptotetrazolium), enabling development of stability-indicating HPLC methods with adequate specificity for regulatory submission [1].

ICH-Compliant Impurity Profiling and Unknown Impurity Quantification

Given the ICH Q3B identification threshold of 0.10% for cefmetazole's 4 g maximum daily dose, laboratories must quantify unknown thermal degradation impurities that exceed this threshold. Cefmetazole lactone reference material is essential for establishing relative retention times, calculating relative response factors, and validating analytical methods capable of detecting impurities at or below the 0.10% regulatory limit [1][2].

Generic Drug Development and ANDA Filing Support

For generic pharmaceutical manufacturers developing cefmetazole sodium for injection products, cefmetazole lactone reference standards are required for demonstrating pharmaceutical equivalence, establishing impurity profiles comparable to the reference listed drug, and meeting pharmacopeial specifications. The compound's availability as a characterized impurity standard (>98% purity via preparative HPLC from thermal degradation) supports ANDA quality modules and DMF submissions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefmetazole Lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.